molecular formula C8H20N2O B1385221 N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine CAS No. 1040692-33-8

N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine

Cat. No.: B1385221
CAS No.: 1040692-33-8
M. Wt: 160.26 g/mol
InChI Key: RVEWEVIZMBZHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine typically involves the reaction of ethylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .

Chemical Reactions Analysis

N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine can be compared with other similar compounds, such as:

    N1-Ethyl-N3-(2-hydroxyethyl)-1,3-propanediamine: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and applications.

    N1-Methyl-N3-(2-methoxyethyl)-1,3-propanediamine:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties .

Properties

IUPAC Name

N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWEVIZMBZHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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